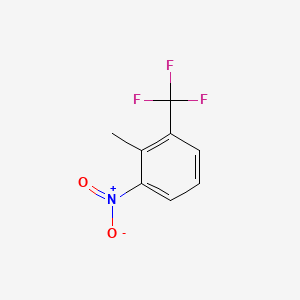

2-Methyl-3-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQBPVYIURTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216741 | |

| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6656-49-1 | |

| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUF5GC6GJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Methyl-3-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-nitrobenzotrifluoride (C₈H₆F₃NO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental spectra in public databases, this guide combines available information for the compound and its isomers with predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, featuring a methyl group, a nitro group, and a trifluoromethyl group. This arrangement of electron-donating (methyl) and electron-withdrawing (nitro, trifluoromethyl) groups significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Workflow for Spectroscopic Analysis:

physical and chemical properties of 2-nitro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-6-(trifluoromethyl)toluene, with the CAS number 6656-49-1, is an important synthetic intermediate in the chemical and pharmaceutical industries. Its unique structure, featuring both a nitro group and a trifluoromethyl group on the toluene backbone, imparts specific reactivity that makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 2-nitro-6-(trifluoromethyl)toluene.

Physical and Chemical Properties

2-Nitro-6-(trifluoromethyl)toluene is a clear, faint yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.13 g/mol | [2][3] |

| Boiling Point | 86 °C at 10 mmHg | [1] |

| Density | 1.40 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.4780 | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Synthesis

A common method for the synthesis of 2-nitro-6-(trifluoromethyl)toluene is through the nitration of 3-methyl benzotrifluoride. The following experimental protocol is adapted from patent literature, which describes the synthesis of a mixture of isomers including the target compound.[4]

Experimental Protocol: Nitration of 3-Methyl Benzotrifluoride

Materials:

-

3-Methyl benzotrifluoride

-

98% Nitric Acid (HNO₃)

-

Methylene Chloride (CH₂Cl₂)

-

Ice water

-

Sodium Carbonate (Na₂CO₃) solution

Equipment:

-

Nitration vessel (reaction flask) equipped with a stirrer and a means for temperature control

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Charge the nitration vessel with 250 g (3.97 moles) of 98% nitric acid.

-

Cool the nitric acid to approximately -18 °C.

-

Slowly add 100 g (0.62 moles) of 3-methyl benzotrifluoride dropwise to the stirred nitric acid, maintaining the reaction temperature between -16 °C and -22 °C. The addition should take approximately 2 hours.

-

After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.

-

Pour the reaction mixture into ice water.

-

Add methylene chloride to facilitate phase separation of the nitration products.

-

Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.

-

The resulting organic layer contains a mixture of nitro isomers, including 2-nitro-3-methyl benzotrifluoride (2-nitro-6-(trifluoromethyl)toluene).

Purification:

The crude product, a mixture of 2-, 4-, and 6-nitro isomers, can be purified by fractional distillation to separate the different isomers.[4]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 3. This compound CAS#: 6656-49-1 [amp.chemicalbook.com]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

Technical Guide: Chemical Properties of 2-Methyl-3-nitrobenzotrifluoride (CAS 6656-49-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-3-nitrobenzotrifluoride, identified by the CAS number 6656-49-1. This compound, with the IUPAC name 2-methyl-1-nitro-3-(trifluoromethyl)benzene, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group and a nitro group on a toluene backbone, imparts specific reactivity that is valuable for the synthesis of more complex molecules.[1][2] This document collates available data on its physicochemical properties, provides detailed experimental methodologies for its synthesis and characterization, and includes visual representations of key experimental workflows.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[1][3] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 6656-49-1 | [1][4][5] |

| IUPAC Name | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | [6] |

| Synonyms | 2-Nitro-6-(trifluoromethyl)toluene, 3-Trifluoromethyl-2-methyl-1-nitrobenzene | [1][7] |

| Molecular Formula | C8H6F3NO2 | [1][4][5] |

| Molecular Weight | 205.13 g/mol | [5][8] |

| Physical State | Light yellow to yellow to orange clear liquid | [1][3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 86 °C at 10 mmHg | [1][4][5] |

| Density | 1.40 g/cm³ | [1][5] |

| Refractive Index | 1.4780 (at 20°C) | [4][5] |

| Flash Point | >100 °C | [3][5] |

| Melting Point | No data available (liquid at room temperature) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [9][10] |

Table 3: Safety Information

| Hazard Statement | GHS Classification | Source(s) |

| Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) | [4][8] |

| Causes skin irritation | Skin Corrosion/Irritation | [4][8] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | [4] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis described in patent literature, which involves the nitration of benzotrifluoride followed by methylation.[2][11]

Step 1: Nitration of Benzotrifluoride to form 3-Nitrobenzotrifluoride

-

In a reaction vessel equipped for cooling and stirring, a mixture of benzotrifluoride in concentrated sulfuric acid is prepared.

-

Fuming nitric acid is slowly added to the mixture while maintaining the reaction temperature between 0°C and 40°C, with a preferred range of 20-30°C.[11]

-

Following the addition, the reaction is stirred for an additional 1 to 2 hours at room temperature.[11]

-

The reaction mixture is then quenched by pouring it into a mixture of ice and water.

-

The 3-nitrobenzotrifluoride product is extracted using a suitable organic solvent, such as di-isopropyl ether or dichloromethane.[11][12]

-

The combined organic extracts are washed with water and a saturated sodium chloride solution, then dried over a drying agent like magnesium sulfate (MgSO4).[11]

-

The solvent is removed by evaporation to yield crude 3-nitrobenzotrifluoride.

Step 2: Methylation of 3-Nitrobenzotrifluoride

-

The crude 3-nitrobenzotrifluoride is subjected to methylation using trimethylsulphoxonium halide.[11]

-

The reaction results in the formation of a mixture of methylnitrobenzotrifluoride isomers, including the desired this compound.

Step 3: Purification

-

The final product, this compound, is purified from the isomeric mixture by distillation under reduced pressure.[11]

Caption: Synthesis workflow for this compound.

Analytical Characterization Workflows

The following sections detail generalized experimental workflows for the determination of the physicochemical properties of liquid samples like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of a small liquid sample.

Caption: Workflow for micro boiling point determination.

Refractive Index Measurement

An Abbe refractometer is commonly used for this measurement.

Caption: Workflow for refractive index measurement.

Spectroscopic Analysis

Caption: General workflow for NMR spectroscopy.

An FTIR spectrum for this compound is available in the SpectraBase database.[13]

Caption: General workflow for FTIR spectroscopy of a liquid sample.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 6656-49-1 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 6656-49-1 [chemicalbook.com]

- 6. This compound | 6656-49-1 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. spectrabase.com [spectrabase.com]

2-Methyl-3-nitrobenzotrifluoride molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Methyl-3-nitrobenzotrifluoride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Formula

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group at positions 2, 3, and 1, respectively.

Molecular Formula: C₈H₆F₃NO₂[1][2][3][4]

Molecular Weight: Approximately 205.13 g/mol [1][3][4]

IUPAC Name: 2-methyl-1-nitro-3-(trifluoromethyl)benzene[1][4]

CAS Number: 6656-49-1[1][2][3][4][5]

Synonyms: 2-Nitro-6-(trifluoromethyl)toluene[2][4]

Physicochemical Properties

This compound is a light yellow to orange clear liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Boiling Point | 86 °C at 10 mmHg | [2][3][4] |

| Density | 1.40 g/cm³ | [2][3][4] |

| Refractive Index | n20D 1.48 or 1.4780 | [2][3][4] |

| Flash Point | >100°C | [3][4] |

| Solubility | Soluble in organic solvents | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. The most common methods involve the nitration of a substituted benzotrifluoride.

Synthesis via Methylation of 3-Nitrobenzotrifluoride

This method involves a two-step process starting from benzotrifluoride.[1][6]

Step 1: Nitration of Benzotrifluoride Benzotrifluoride is nitrated to form 3-nitrobenzotrifluoride.

-

Reactants: Benzotrifluoride, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: A mixture of concentrated nitric and sulfuric acids is added to benzotrifluoride. The reaction is typically carried out at a controlled temperature.

-

Work-up: The reaction mixture is poured onto ice, and the organic layer containing 3-nitrobenzotrifluoride is separated.

Step 2: Methylation of 3-Nitrobenzotrifluoride The resulting 3-nitrobenzotrifluoride is then methylated to yield this compound.

-

Reactants: 3-Nitrobenzotrifluoride, dimethyloxosulfonium methylide.

-

Solvent: Aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

Procedure: 3-Nitrobenzotrifluoride is reacted with dimethyloxosulfonium methylide in an inert atmosphere.

-

Purification: The final product is purified by distillation under reduced pressure or recrystallization.[1][6]

Caption: Synthesis of this compound from Benzotrifluoride.

Synthesis via Nitration of 2-Methylbenzotrifluoride

An alternative synthesis route involves the direct nitration of 2-methylbenzotrifluoride. However, this method results in a mixture of isomers, including 2-methyl-5-nitrobenzotrifluoride, which has a boiling point very close to the desired product, making purification by distillation challenging.[7] Separation of the isomers can be achieved using techniques like adsorption with Y-type faujasite zeolite.[7]

Caption: Synthesis of this compound via Nitration of 2-Methylbenzotrifluoride.

Reactivity and Applications

The presence of both the electron-withdrawing trifluoromethyl and nitro groups enhances the reactivity of this compound, making it a valuable intermediate in organic synthesis.[1][2] It readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.[2]

Its primary applications are in the following sectors:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of various biologically active compounds and drug candidates.[1][2][6] The compound is an essential intermediate in the preparation of anti-inflammatory and analgesic agents.[6]

-

Agrochemicals: It is utilized in the formulation of pesticides and herbicides due to its reactivity, which allows for the creation of stable and effective derivatives.[1][2][7]

-

Material Science: The unique electronic properties imparted by the fluorine atoms make it a candidate for the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1]

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[1][8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[3]

Spectroscopic Data

While specific, detailed spectra are not provided in the searched literature, typical characterization would involve NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry to confirm the structure and purity of this compound. The expected chemical shifts in ¹⁹F NMR would be a singlet, and the ¹H and ¹³C NMR spectra would correspond to the substituted benzene ring structure.

References

- 1. Buy this compound | 6656-49-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 6656-49-1 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 6656-49-1 [chemicalbook.com]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 7. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]

- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Methyl-1-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-nitro-3-(trifluoromethyl)benzene, a substituted aromatic nitro compound, serves as a crucial intermediate in the synthesis of various organic molecules. Its unique trifluoromethyl and nitro functional groups impart enhanced reactivity and selectivity, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The presence of these moieties allows for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions relevant to drug development and scientific research.

Chemical Identity and Properties

The IUPAC name for 2-Methyl-3-nitrobenzotrifluoride is 2-methyl-1-nitro-3-(trifluoromethyl)benzene .[1] This compound is characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-methyl-1-nitro-3-(trifluoromethyl)benzene and related compounds. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | [1] |

| Synonyms | 2-Nitro-6-(trifluoromethyl)toluene, 3-Trifluoromethyl-2-methyl-1-nitrobenzene | |

| CAS Number | 6656-49-1 | |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | |

| Boiling Point | 86 °C / 10 mmHg | |

| Density | 1.4 g/mL | |

| Refractive Index | n20D 1.48 |

Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |

| 1-Nitro-2-(trifluoromethyl)benzene | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H) | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 271 Hz) | -61.79 (s, 3F) |

| 1-Nitro-3-(trifluoromethyl)benzene | 8.52 (s, 1H), 8.45 (d, J = 8.3 Hz, 1H), 7.98 (d, J = 7.8 Hz, 1H), 7.74 (t, J = 8.1 Hz, 1H) | Not readily available | -62.92 (s, 3F) |

| 1-Methyl-2-(trifluoromethyl)benzene | Not readily available | Not readily available | -61.79 (s, 3F) |

| 1-Methyl-3-(trifluoromethyl)benzene | Not readily available | Not readily available | -62.73 (s, 3F) |

Data compiled from supporting information of various research articles.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and modification of 2-methyl-1-nitro-3-(trifluoromethyl)benzene. The following protocols are based on established methods for similar compounds and provide a solid foundation for laboratory work.

Synthesis of 2-Methyl-1-nitro-3-(trifluoromethyl)benzene

The synthesis of 2-methyl-1-nitro-3-(trifluoromethyl)benzene can be achieved through the nitration of 2-methylbenzotrifluoride. The following is a representative protocol adapted from the nitration of a similar substrate.

Materials:

-

2-Methylbenzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Ice

-

Methylene Chloride

-

Sodium Carbonate Solution (aqueous)

Procedure:

-

A reaction vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C.

-

With vigorous stirring, 100 g (0.62 moles) of 3-methyl benzotrifluoride is added dropwise, maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at the same temperature.

-

The reaction mixture is then carefully poured into a mixture of ice and water.

-

The nitrated product is extracted with methylene chloride.

-

The organic layer is washed with an aqueous sodium carbonate solution.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by fractional distillation to separate the desired this compound isomer.

Reduction of 2-Methyl-1-nitro-3-(trifluoromethyl)benzene to 3-Amino-2-methylbenzotrifluoride

The reduction of the nitro group to an amine is a key transformation, as 3-amino-2-methylbenzotrifluoride is a valuable intermediate in the synthesis of therapeutic agents.[2]

Materials:

-

This compound

-

Methanol

-

Palladium on Charcoal (10% w/w)

-

Hydrogen Gas

-

Dry Nitrogen

Procedure:

-

A solution of 41.0 g (0.2 mol) of this compound in 100 ml of methanol is prepared in a suitable reaction vessel.[2]

-

The vessel is stirred under a dry nitrogen atmosphere at room temperature, and 1.0 g of 10% palladium on charcoal catalyst is added.[2]

-

The stirred mixture is warmed to 40-45°C.[2]

-

Hydrogen gas is then passed into the solution at atmospheric pressure.[2] The reaction is monitored by thin-layer chromatography and is typically complete within 4-5 hours.[2]

-

After the reaction is complete, the solution is cooled to room temperature, and the catalyst is removed by filtration.[2]

-

The solvent is removed by distillation at atmospheric pressure.[1]

-

The crude product is then purified by steam distillation to yield 3-amino-2-methylbenzotrifluoride as a pale-brown oil which slowly crystallizes.[1]

Synthetic Workflow and Applications

The primary application of 2-methyl-1-nitro-3-(trifluoromethyl)benzene in the pharmaceutical and agrochemical industries lies in its role as a synthetic intermediate.[3] The nitro and trifluoromethyl groups provide handles for a variety of chemical modifications.

Synthetic Workflow Diagram

The following diagram illustrates the key synthetic transformations starting from benzotrifluoride to the valuable amino derivative.

Caption: Synthetic pathway from benzotrifluoride to 3-amino-2-methylbenzotrifluoride.

Biological Relevance

While specific signaling pathways for 2-methyl-1-nitro-3-(trifluoromethyl)benzene are not well-documented, the broader class of nitroaromatic compounds is known for a wide range of biological activities. The nitro group can be bioreduced in vivo to form reactive intermediates that can interact with cellular macromolecules. This property is exploited in the design of certain antimicrobial and anticancer agents. The primary role of 2-methyl-1-nitro-3-(trifluoromethyl)benzene in drug development is as a precursor to more complex molecules where the amino derivative is incorporated to modulate the pharmacological properties of the final active pharmaceutical ingredient.

Conclusion

2-Methyl-1-nitro-3-(trifluoromethyl)benzene is a versatile and valuable intermediate for chemical synthesis. Its well-defined properties and reactivity make it a key component in the production of high-value compounds for the pharmaceutical and agrochemical sectors. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in the development of novel and improved chemical entities.

References

The Advent and Ascendance of Trifluoromethylated Nitroaromatics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into nitroaromatic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of trifluoromethylated nitroaromatics. It offers a comprehensive overview of their physicochemical properties, key experimental protocols for their synthesis, and a look into their mechanisms of action in biological systems. This document is intended to serve as a valuable technical resource for researchers engaged in drug discovery and the development of novel chemical entities.

A Historical Perspective: From Curiosity to Cornerstone

The journey of trifluoromethylated aromatics began in the late 19th century. In 1892, Frédéric Swarts pioneered a method for introducing fluorine into organic molecules, developing an early route to benzotrifluoride. However, it wasn't until the 20th century that the biological significance of the trifluoromethyl group was recognized. In 1927, F. Lehmann conducted the first investigations into the biological activity of trifluoromethyl compounds, laying the groundwork for their future application in pharmaceuticals and agrochemicals.

The development of trifluoromethylated nitroaromatics was a natural progression, marrying the unique electronic properties of the CF₃ group with the versatile chemistry of nitroaromatics. The strong electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl groups profoundly influences the chemical reactivity and biological interactions of the aromatic ring. This dual substitution has led to the creation of a multitude of commercially significant molecules, ranging from herbicides to anticancer drugs.

Physicochemical Properties of Notable Trifluoromethylated Nitroaromatics

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of a nitroaromatic compound, impacting its lipophilicity, metabolic stability, and binding affinity. A summary of key properties for several important trifluoromethylated nitroaromatics is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 4-Nitro-3-(trifluoromethyl)phenol | 823-78-9 | C₇H₄F₃NO₃ | 207.11 | 76 | In water, 5000 mg/L at 25 °C.[1] |

| Nilutamide | 63612-50-0 | C₁₂H₁₀F₃N₃O₄ | 317.25 | 153-156 | Slightly soluble in water (<0.1% W/V at 25°C). Freely soluble in ethyl acetate, acetone, chloroform, ethanol.[2] |

| Trifluralin | 1582-09-8 | C₁₃H₁₆F₃N₃O₄ | 335.28 | 48.5-49 | In water, <1 mg/L at 27 °C. Soluble in acetone, chloroform, and methanol. |

| 2-Nitro-4-(trifluoromethyl)aniline | 121-01-7 | C₇H₅F₃N₂O₂ | 222.12 | 106-107 | Data not readily available. |

| N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide | 351-40-6 | C₉H₇F₃N₂O₃ | 264.16 | 167-169 | Data not readily available. |

Key Experimental Protocols

The synthesis of trifluoromethylated nitroaromatics can be achieved through various methods, often involving nitration of a trifluoromethylated precursor or the introduction of a trifluoromethyl group onto a nitroaromatic scaffold. Below are detailed protocols for the synthesis of key compounds.

Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

This procedure describes the amination of 4-chloro-3-nitro-benzotrifluoride.

Materials:

-

4-chloro-3-nitro-benzotrifluoride

-

22% aqueous ammonia solution

-

Ammonia gas

-

5-liter steel autoclave

Procedure:

-

Charge a 5-liter steel autoclave with 285 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of 22% aqueous ammonia solution (16.2 mol ammonia).[3]

-

Seal the autoclave and add a further 114 g (6.7 mol) of ammonia gas from a pressure vessel with stirring at room temperature.[3]

-

Heat the reaction mixture to 115°C and maintain this temperature for 6 hours. The pressure will reach approximately 11 bar.[3]

-

After 6 hours, allow the mixture to cool to room temperature.[3]

-

Once cooled and depressurized, discharge the suspension of the crystalline product.[3]

-

Filter the suspension and wash the solid product twice with 300 ml of water each time.[3]

-

Dry the product to obtain 2-nitro-4-(trifluoromethyl)aniline.[3] Yield: 581 g (99% of theory), Melting Point: 106-107°C, Purity: >98% (HPLC).[3]

Synthesis of 3-(Trifluoromethyl)-4-nitrophenol

This protocol involves the diazotization of 3-(trifluoromethyl)-4-nitro-aniline followed by hydrolysis.

Materials:

-

3-(Trifluoromethyl)-4-nitro-aniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Xylene

-

Copper sulfate pentahydrate

-

Water

Procedure:

-

Prepare a diazonium salt solution of 3-(trifluoromethyl)-4-nitro-aniline in an acidic medium using sodium nitrite.[4]

-

In a separate flask, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate. The recommended ratio is at least 100 ml of xylene and at least 10 g of copper sulfate pentahydrate per gram-mole of the starting aniline.[4]

-

Slowly add the diazonium salt solution to the boiling xylene-copper sulfate mixture.[4]

-

After the addition is complete, continue heating to ensure complete hydrolysis.

-

Cool the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with xylene.

-

Combine the organic layers and wash with water.

-

Remove the xylene under reduced pressure to yield 3-(trifluoromethyl)-4-nitrophenol.[4]

-

The product can be further purified by recrystallization or distillation.

Synthesis of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide

This synthesis involves the nitration of N-(3-(trifluoromethyl)phenyl)acetamide.

Materials:

-

N-(3-(trifluoromethyl)phenyl)acetamide

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve N-(3-(trifluoromethyl)phenyl)acetamide in concentrated sulfuric acid.

-

Cool the mixture in an ice-salt bath to below 5°C.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualization of Synthesis and Biological Pathways

Graphviz diagrams are provided to illustrate key synthetic workflows and biological mechanisms of action.

Synthetic Workflow for 2-Nitro-4-(trifluoromethyl)aniline

Caption: Synthetic pathway for 2-Nitro-4-(trifluoromethyl)aniline.

Mechanism of Action of Trifluralin

Caption: Trifluralin's mechanism of action via microtubule disruption.

Mechanism of Action of Nilutamide

Caption: Nilutamide's antagonistic action on the Androgen Receptor pathway.[2][5][6]

Conclusion

Trifluoromethylated nitroaromatics represent a mature yet continually evolving class of compounds with profound impacts on human health and agriculture. Their unique physicochemical properties, conferred by the synergistic electron-withdrawing effects of the trifluoromethyl and nitro groups, make them privileged scaffolds in rational drug design and materials science. This guide has provided a foundational overview of their history, synthesis, and biological activity, intended to equip researchers with the core knowledge necessary to innovate within this important chemical space. Continued exploration of novel synthetic methodologies and a deeper understanding of their biological interactions will undoubtedly lead to the discovery of next-generation therapeutics and advanced materials.

References

- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 5. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 6. What is Nilutamide used for? [synapse.patsnap.com]

reactivity and stability of 2-Methyl-3-nitrobenzotrifluoride

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-nitrobenzotrifluoride

Introduction

This compound, with the CAS Number 6656-49-1, is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a trifluoromethyl group.[1][2] Its molecular formula is C₈H₆F₃NO₂ and it has a molecular weight of approximately 205.14 g/mol .[1][2] This compound serves as a versatile and crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The unique combination of electron-withdrawing groups (nitro and trifluoromethyl) and an electron-donating group (methyl) on the aromatic ring imparts a distinct reactivity profile, making it a valuable building block for targeted chemical synthesis.[1][2] This guide provides a comprehensive overview of its physicochemical properties, reactivity, stability, and associated experimental protocols.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Proper handling is essential, as the compound is classified as hazardous.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6656-49-1 | [1][2][4][5] |

| IUPAC Name | 2-methyl-1-nitro-3-(trifluoromethyl)benzene | [1][6] |

| Synonyms | 2-Nitro-6-(trifluoromethyl)toluene | [2][7] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][5] |

| Molecular Weight | 205.14 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [2][4] |

| Boiling Point | 86 °C @ 10 mmHg | [2] |

| Density | 1.4 g/cm³ | [2] |

| Refractive Index | n20/D 1.48 | [2] |

| Flash Point | > 100 °C (> 212 °F) | [4][5] |

| Purity | ≥ 97% (GC) | [2] |

Table 2: Hazard Identification and Safety

| Hazard Code | Description | Source(s) |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [6][8] |

| H315 | Causes skin irritation | [1][9] |

| H319 | Causes serious eye irritation | [1][9] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [1][6] |

| Signal Word | Danger | [4][6] |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups on the benzene ring. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.[1] Conversely, these groups make the compound susceptible to nucleophilic attack and are key to its utility as a synthetic intermediate.[2]

Key Chemical Reactions

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, yielding 3-amino-2-methylbenzotrifluoride. This transformation is a critical step in the synthesis of various pharmaceutical and agricultural products.[1][10] Common reducing agents include metal catalysts like palladium on charcoal with hydrogen gas, or metals such as iron or zinc in an acidic medium.[1][10]

-

Further Nitration: Under specific conditions, the aromatic ring can undergo further nitration to introduce additional nitro groups.[1]

-

Electrophilic Aromatic Substitution: While the ring is deactivated, the electron-withdrawing nature of the existing substituents directs incoming electrophiles, affecting the overall reactivity patterns in synthetic applications.[1][2]

Figure 1: Primary reaction pathways.

Stability and Handling

Stability: this compound is stable under normal laboratory and storage conditions.[4] However, it is noted to be sensitive to light.[7] Thermal decomposition can lead to the release of irritating gases and vapors.[4]

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[4] As a general precaution for aromatic nitro compounds, contact with strong bases should also be avoided, as such mixtures can sometimes lead to vigorous or explosive reactions.[11]

Storage and Handling: For safe storage, containers should be kept tightly closed in a dry, cool, and well-ventilated area.[4][9] It is recommended to handle the substance under a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye contact.[4][9]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound

The synthesis is a multi-step process starting from benzotrifluoride.[1][10]

Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride [12]

-

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (95% w/w; 29.3 ml) over 30 minutes.

-

Maintain the reaction temperature between 20-30°C using external cooling.

-

After the addition is complete, continue stirring at room temperature for one hour.

-

Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).

-

Extract the resultant mixture with dichloromethane (2 x 250 ml).

-

Wash the combined organic extracts with water (2 x 100 ml), dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.

Step 2: Methylation of 3-Nitrobenzotrifluoride [10]

-

Prepare dimethyloxosulfonium methylide from trimethylsulfoxonium halide (e.g., iodide) and a suitable base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

React the 3-nitrobenzotrifluoride obtained from Step 1 with the prepared dimethyloxosulfonium methylide in an inert atmosphere (e.g., nitrogen).

-

Upon completion of the reaction, purify the resulting this compound from the reaction mixture, typically by distillation under reduced pressure.[10]

References

- 1. Buy this compound | 6656-49-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. JPH06239808A - Separation of this compound - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 6656-49-1 [chemicalbook.com]

- 6. This compound | 6656-49-1 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 11. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

The Synthetic Versatility of 2-Methyl-3-nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitrobenzotrifluoride is a key aromatic building block in modern organic synthesis, offering a unique combination of reactive functional groups. The presence of the nitro, methyl, and trifluoromethyl substituents on the benzene ring imparts distinct electronic properties and provides multiple avenues for synthetic transformations. This technical guide explores the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a crucial intermediate in the production of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are provided to facilitate its use in research and development.

Physicochemical Properties and Spectral Data

This compound is a light yellow to orange clear liquid under standard conditions.[1] Its key physical and spectral properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| CAS Number | 6656-49-1 | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 86 °C / 10 mmHg | [1] |

| Density | 1.40 g/cm³ | [1] |

| Refractive Index (n20D) | 1.48 | [1] |

| Purity | ≥ 97% (GC) | [1] |

| FTIR (Neat) | See spectral data section for peak assignments | [1] |

| ¹H, ¹³C, ¹⁹F NMR | See spectral data section for peak assignments |

Note: Detailed spectral data with peak assignments are provided in the Appendix.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of benzotrifluoride, followed by a methylation reaction.[2][3]

References

Technical Guide: Determination of the Solubility of 2-Methyl-3-nitrobenzotrifluoride in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

State of Available Data

A comprehensive review of scientific databases and chemical supplier information indicates a lack of published quantitative data on the solubility of 2-Methyl-3-nitrobenzotrifluoride. Safety Data Sheets for the compound often state "No information available" for solubility. Therefore, experimental determination is necessary to obtain reliable solubility values for process modeling, solvent screening, and other research and development activities.

Experimental Protocols for Solubility Determination

The following sections detail robust methodologies for determining the solubility of a liquid solute, such as this compound, in organic solvents.

Qualitative Assessment: Miscibility

Before quantitative analysis, a simple qualitative test for miscibility can quickly classify solvent systems. Miscibility is the property of two liquids to mix in all proportions, forming a single, homogeneous phase.[3]

Methodology:

-

Preparation: In a clear glass vial or test tube, add a known volume (e.g., 1 mL) of the selected organic solvent.

-

Addition of Solute: To this solvent, add an equal volume (1 mL) of this compound.

-

Mixing: Cap the vial and shake vigorously for 10-20 seconds.

-

Observation: Allow the mixture to stand for several minutes and observe.

-

Miscible: The mixture will appear as a single, clear liquid phase.

-

Immiscible: Two distinct layers will form, and the mixture may appear cloudy at the interface.

-

This initial screening helps in prioritizing solvents for more rigorous quantitative analysis.

Quantitative Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[4][5][6] The principle involves creating a saturated solution, where the solvent has dissolved the maximum amount of solute, and then measuring the concentration of the solute in that solution.

Detailed Experimental Protocol:

-

Apparatus and Materials:

-

Thermostatic shaker bath or a magnetic stirrer in a temperature-controlled chamber.

-

Glass vials or flasks with airtight caps.

-

Analytical balance.

-

Calibrated pipettes and syringes.

-

Syringe filters (Teflon® or other solvent-compatible material, e.g., 0.22 µm pore size).

-

Gas chromatograph (GC) or a UV-Vis spectrophotometer for analysis.

-

This compound (solute).

-

High-purity organic solvents.

-

-

Procedure:

-

Preparation: Add a precisely weighed amount of the chosen organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute after equilibration is essential to ensure saturation.

-

Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, which indicates that equilibrium has been reached.[7]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature bath for several hours to let the undissolved solute settle. Carefully draw a sample from the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a pre-weighed, clean vial for analysis. This filtration step is critical to remove any undissolved micro-droplets that could artificially inflate the measured solubility.[5]

-

Analysis:

-

Gravimetric Method: Accurately weigh the collected sample of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. Weigh the remaining solute. The solubility can then be calculated from the mass of the solute and the mass of the solvent.

-

Spectroscopic/Chromatographic Method: Accurately dilute a known mass or volume of the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound using a pre-calibrated analytical method, such as Gas Chromatography (GC) or UV-Vis spectroscopy.

-

-

-

Calculation of Solubility: The solubility can be expressed in various units. For the gravimetric method, a common expression is grams of solute per 100 grams of solvent:

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table serves as a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Analysis |

| e.g., Methanol | e.g., 25 | [Experimental Value] | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | [Experimental Value] | e.g., GC |

| e.g., Acetone | e.g., 25 | [Experimental Value] | e.g., GC |

| e.g., Toluene | e.g., 25 | [Experimental Value] | e.g., Gravimetric |

| e.g., Heptane | e.g., 25 | [Experimental Value] | e.g., Gravimetric |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantitative determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of a liquid solute.

This guide provides a comprehensive framework for researchers to experimentally determine the solubility of this compound in common organic solvents, addressing a critical gap in the available chemical data. Adherence to these protocols will ensure the generation of accurate and reproducible results essential for scientific and industrial applications.

References

Methodological & Application

Synthesis of 3-amino-2-methylbenzotrifluoride: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-amino-2-methylbenzotrifluoride, a crucial intermediate in the manufacturing of various therapeutic agents. The described method involves the catalytic hydrogenation of 2-methyl-3-nitrobenzotrifluoride. This document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

3-Amino-2-methylbenzotrifluoride is a valuable building block in medicinal chemistry and drug development. Notably, it serves as an essential intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] The reliable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The reduction of the nitro group in this compound is a common and effective strategy for its preparation. This note details a robust method utilizing palladium on charcoal as a catalyst for this transformation.

Reaction Scheme

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | This compound | [1][3] |

| Molecular Weight of Starting Material | ~205.14 g/mol | [4] |

| Mass of Starting Material | 41.0 g (0.2 mol) | [1][3] |

| Catalyst | 10% Palladium on Charcoal (w/w) | [1][3] |

| Catalyst Loading | 1.0 g | [1][3] |

| Solvent | Methanol | [1][3] |

| Solvent Volume | 100 ml | [1][3] |

| Reaction Temperature | 40-45 °C | [1][3] |

| Hydrogen Pressure | Atmospheric Pressure | [1][3] |

| Reaction Time | 4-5 hours | [1][3] |

| Product | 3-amino-2-methylbenzotrifluoride | [1][3] |

| Molecular Weight of Product | ~175.15 g/mol | [5] |

| Yield | 32.2 g (92%) | [1][3] |

| Appearance of Product | Pale-brown oil which slowly crystallized | [1][3] |

Experimental Protocol

Materials:

-

This compound (41.0 g, 0.2 mol)

-

10% Palladium on charcoal (1.0 g)

-

Methanol (100 ml)

-

Dry Nitrogen

-

Hydrogen gas

-

Filtration apparatus

-

Distillation apparatus

-

Steam distillation apparatus

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a solution of this compound (41.0 g) in methanol (100 ml) is prepared.

-

Inert Atmosphere: The vessel is stirred under an atmosphere of dry nitrogen at room temperature.

-

Catalyst Addition: Palladium on charcoal catalyst (1.0 g, 10% w/w) is carefully added to the stirred solution.[1][3]

-

Heating: The mixture is warmed to a temperature of 40-45°C.[1][3]

-

Hydrogenation: Hydrogen gas is passed into the solution at atmospheric pressure. The reaction is monitored by thin-layer chromatography (TLC) until the reduction is complete, which typically takes 4-5 hours.[1][3]

-

Cooling and Filtration: The solution is then cooled to room temperature. The palladium on charcoal catalyst is removed by filtration.[1][3]

-

Solvent Removal: The methanol is removed from the filtrate by distillation at atmospheric pressure.[1][3]

-

Purification: The crude product is purified by steam distillation to yield 3-amino-2-methylbenzotrifluoride.[1][3]

-

Product Collection: The final product is collected as a pale-brown oil which slowly crystallizes upon standing.[1][3] The yield of 3-amino-2-methylbenzotrifluoride is approximately 32.2 g (92%).[1][3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-amino-2-methylbenzotrifluoride.

Safety Precautions

-

This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Hydrogen gas is flammable and should be handled with care. Ensure there are no ignition sources nearby.

-

Palladium on charcoal can be pyrophoric when dry and exposed to air. Handle with care, preferably in an inert atmosphere.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of 3-amino-2-methylbenzotrifluoride. The use of catalytic hydrogenation with palladium on charcoal is a well-established and reliable method for the reduction of nitroarenes. This detailed application note serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the consistent production of this key intermediate.

References

- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 2. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Buy this compound | 6656-49-1 [smolecule.com]

- 5. 3-Amino-2-methylbenzotrifluoride | CymitQuimica [cymitquimica.com]

Application Notes: Reduction of the Nitro Group in 2-Methyl-3-nitrobenzotrifluoride

AN-2M3N-R1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of 2-Methyl-3-nitrobenzotrifluoride to its corresponding aniline, 2-Methyl-3-aminobenzotrifluoride. The resulting amine is a valuable intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals.[1][2][3] Three common and effective reduction methodologies are presented: catalytic hydrogenation, chemical reduction using metals in acidic media, and electrochemical reduction. This guide includes comparative data, step-by-step experimental procedures, and decision-making workflows to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. 2-Methyl-3-aminobenzotrifluoride, the product of the reduction of this compound, is a key building block in the production of various biologically active compounds.[1][3] The choice of reduction method is critical, as it must be selective to avoid altering the trifluoromethyl group and efficient to ensure high yields for multi-step syntheses. This note outlines protocols for three distinct and widely applicable reduction techniques.

General Reaction Scheme

The reduction transforms the nitro group of this compound into an amino group, yielding 2-Methyl-3-aminobenzotrifluoride.

Caption: General reaction for the reduction of the nitro group.

Overview of Reduction Methodologies

The selection of an appropriate reduction method depends on factors such as laboratory scale, available equipment, desired purity, and the presence of other functional groups. While the trifluoromethyl group is generally stable, harsh conditions can sometimes lead to side reactions.

-

Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields with simple product work-up.[1] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] It is highly scalable but requires specialized equipment for handling hydrogen gas safely.

-

Metal/Acid Reduction: A classic and robust method that uses common laboratory reagents like iron (Fe) or zinc (Zn) in the presence of an acid, such as HCl.[4] This method is cost-effective and does not require high-pressure apparatus, making it suitable for small to medium scale synthesis.

-

Electrochemical Reduction: A modern and sustainable approach that uses an electric current to drive the reduction.[5] This technique offers high selectivity, avoids the use of stoichiometric metal reductants, and can be performed in continuous flow setups, making it attractive for process chemistry and green manufacturing.[5]

Data Presentation: Comparison of Methods

The following table summarizes the typical reaction conditions and expected outcomes for the different reduction methods.

| Method | Reagents / Catalyst | Solvent | Temperature | Pressure | Typical Reaction Time | Reported Yield | Key Considerations |

| Catalytic Hydrogenation | H₂, 10% Pd/C[1] | Methanol[1] | 40-45 °C[1] | Atmospheric[1] | 4-5 hours[1] | Good to Excellent | Requires H₂ gas source and catalyst filtration. |

| Metal/Acid Reduction | Fe powder, conc. HCl | Ethanol / Water | Reflux | Atmospheric | 2-4 hours | Good | Stoichiometric metal waste; vigorous reaction. |

| Electrochemical Reduction | H₂SO₄ (aq) / MeOH | Water / Methanol (1:1)[5] | Room Temp. | N/A | ~2 hours (flow)[5] | 85% (isolated)[5] | Requires specialized electrochemical cell.[5] |

Experimental Protocols

Safety Precaution: this compound is noted for its high toxicity if ingested or inhaled and can cause skin and eye irritation.[4] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

This protocol is adapted from the procedure described in patent literature for the reduction of this compound.[1]

Materials:

-

This compound (41.0 g, 0.2 mol)[1]

-

Methanol (100 mL)[1]

-

10% Palladium on charcoal (Pd/C) catalyst (1.0 g)[1]

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Reaction flask equipped with a magnetic stirrer, gas inlet, and outlet

Procedure:

-

Add this compound and methanol to the reaction flask.

-

Stir the solution at room temperature to dissolve the starting material.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with nitrogen gas to remove air.

-

Replace the nitrogen atmosphere with hydrogen gas, maintaining a slight positive pressure (e.g., using a balloon).

-

Warm the stirred mixture to 40-45 °C.[1]

-

Continue passing hydrogen into the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 4-5 hours).[1]

-

Cool the solution to room temperature and purge the system with nitrogen gas to remove excess hydrogen.

-

Remove the catalyst by vacuum filtration through a pad of Celite. Rinse the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-3-aminobenzotrifluoride.

-

The product can be further purified by distillation or other chromatographic techniques if necessary.

Caption: Workflow for Catalytic Hydrogenation Protocol.

This is a general procedure for the reduction of aromatic nitro compounds using iron.[4]

Materials:

-

This compound (1 eq.)

-

Iron powder (3-4 eq.)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Round-bottom flask with a reflux condenser

Procedure:

-

In the round-bottom flask, combine this compound, ethanol, and water (e.g., in a 5:1 EtOH:H₂O ratio).

-

Add the iron powder to the mixture.

-

Heat the mixture to a gentle reflux.

-

Slowly add concentrated HCl dropwise via an addition funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

After the addition is complete, continue heating at reflux for 2-4 hours or until TLC analysis shows full consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Filter the mixture through Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

This protocol is based on a scalable flow electrolysis method.[5]

Materials & Equipment:

-

This compound

-

Sulfuric Acid (H₂SO₄)

-

Methanol (MeOH)

-

Deionized Water

-

Modular flow electrolysis cell (e.g., ElectraSyn flow) with a cathode (e.g., leaded bronze) and anode (e.g., platinum).[5]

-

Nafion membrane separator.[5]

-

Peristaltic pumps and power supply.

Procedure:

-

Prepare the Electrolytes:

-

Catholyte: Prepare a solution of this compound in a 1:1 mixture of water and methanol.

-

Anolyte: Prepare a 2M aqueous solution of sulfuric acid.[5]

-

-

Setup the Flow Cell: Assemble the flow cell according to the manufacturer's instructions, with the Nafion membrane separating the cathodic and anodic compartments.

-

Run the Electrolysis:

-

Pump the catholyte and anolyte through their respective compartments in the cell. The process can be run in a recirculating mode.

-

Apply a constant current to the cell. A low current density is initially recommended to minimize hydrogen evolution.[5]

-

Continue the electrolysis until the starting material is consumed (monitoring by an appropriate method like HPLC or GC is recommended). A total charge of ~12 F per mole of substrate may be required to achieve full conversion.[5]

-

-

Product Isolation:

-

Upon completion, the product, 2-Methyl-3-aminobenzotrifluoride, will be present in the catholyte solution as its anilinium bisulfate salt.

-

The product salt may precipitate directly from the solution, especially at higher concentrations.[5]

-

Collect the precipitated salt by filtration.

-

To recover the free amine, the salt can be dissolved and neutralized with a base (e.g., NaOH) followed by extraction with an organic solvent.

-

References

- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 6656-49-1 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Electrophilic Substitution Reactions of 2-Methyl-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzotrifluoride is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring an activating methyl group and two powerful deactivating groups (nitro and trifluoromethyl), presents a distinct challenge and opportunity in synthetic chemistry. The trifluoromethyl (-CF3) and nitro (-NO2) groups significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[3][4][5] Consequently, electrophilic aromatic substitution (EAS) reactions on this substrate require harsh conditions and a thorough understanding of the competing directing effects of its substituents.[6]

These notes provide an overview of the theoretical considerations for electrophilic substitution on this compound and offer representative protocols for key reactions such as nitration, halogenation, and sulfonation.

Theoretical Considerations: Reactivity and Directing Effects

The outcome of electrophilic substitution on the this compound ring is governed by the additive effects of the three existing substituents.

-

-CF3 (Trifluoromethyl) Group: A very strong electron-withdrawing group (-I effect) that strongly deactivates the ring and is a meta-director.[7][8]

-

-NO2 (Nitro) Group: A powerful electron-withdrawing group (-I, -M effects) that strongly deactivates the ring and is a meta-director.[3][9]

-

-CH3 (Methyl) Group: An electron-donating group (+I effect) that weakly activates the ring and is an ortho, para-director.[8][9]

The combined influence of these groups dictates the position of an incoming electrophile. The two potent deactivating groups render the entire ring electron-deficient, necessitating more forcing reaction conditions compared to benzene.[6] The directing effects of the substituents are largely synergistic, pointing towards a preferred position for substitution.

Caption: Combined directing effects on the this compound ring.

As illustrated, the meta-directing influence of both the -CF3 (at C1) and -NO2 (at C3) groups, along with the para-directing influence of the -CH3 group (at C2), all converge on the C5 position. Therefore, electrophilic substitution is strongly predicted to occur at C5 . Substitution at C4 and C6 is sterically hindered and electronically disfavored.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on standard procedures for deactivated aromatic compounds. Researchers should conduct their own optimization and safety assessments.

Further Nitration to Yield 2-Methyl-3,5-dinitrobenzotrifluoride

Given the deactivated nature of the ring, nitration requires strong conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). This protocol is adapted from procedures for similar deactivated substrates.[10][11]

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.

-

Reagent Addition: Slowly add 20.5 g (0.1 mol) of this compound to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: Prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid (90%) to 20 mL of concentrated sulfuric acid (98%) in a separate flask, pre-cooled to 0°C.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the substrate solution over 1 hour. Meticulously maintain the reaction temperature between 0°C and 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Halogenation (Bromination) to Yield 5-Bromo-2-methyl-3-nitrobenzotrifluoride

Halogenation of a heavily deactivated ring requires a potent electrophile, generated by using a Lewis acid catalyst like FeBr3 or AlCl3.[12]

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 20.5 g (0.1 mol) of this compound and 100 mL of a dry solvent (e.g., 1,2-dichloroethane).

-

Catalyst Addition: Add 2.0 g (0.007 mol) of anhydrous iron(III) bromide (FeBr3).

-

Reagent Addition: In a dropping funnel, place 17.6 g (5.6 mL, 0.11 mol) of bromine. Add the bromine dropwise to the reaction mixture at room temperature over 30 minutes. The evolution of HBr gas should be observed.

-

Reaction: Gently heat the mixture to 50-60°C and maintain for 4-6 hours, or until the reaction completion is confirmed by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature and quench by carefully pouring it into 100 mL of cold water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic extracts and wash with 10% aqueous sodium thiosulfate solution to remove unreacted bromine, followed by water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by distillation under reduced pressure or column chromatography.

Sulfonation to Yield 2-Methyl-3-nitro-5-(sulfo)benzotrifluoride

Sulfonation of highly deactivated rings typically requires fuming sulfuric acid (oleum), which contains an excess of sulfur trioxide (SO3), the active electrophile.[13][14]

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser (with a drying tube), place 20.5 g (0.1 mol) of this compound.

-

Reagent Addition: Carefully and slowly add 50 mL of fuming sulfuric acid (20% SO3) to the substrate with stirring. The mixture will warm up.

-

Reaction: Heat the reaction mixture to 100-120°C and maintain for 8-12 hours. The reaction should be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto a large volume of crushed ice. The sulfonic acid product may precipitate.

-

Isolation: Isolate the solid product by vacuum filtration. If it remains in solution, salting out with sodium chloride may be necessary to precipitate the sodium sulfonate salt.

-

Purification: The crude sulfonic acid or its salt can be purified by recrystallization from water.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on substrates as deactivated as this compound.[15][16] The powerful electron-withdrawing effects of the -NO2 and -CF3 groups reduce the ring's nucleophilicity to a point where it cannot effectively attack the carbocation or acylium ion electrophiles generated in these reactions.[17] Furthermore, the nitro group can complex with the Lewis acid catalyst, further deactivating the system.

Data Presentation

Table 1: Predicted Product Distribution for Electrophilic Substitution

| Reaction Type | Electrophile (E+) | Major Product | Minor Products |

|---|---|---|---|

| Nitration | NO₂+ | 2-Methyl-3,5-dinitrobenzotrifluoride | Not significant |

| Bromination | Br+ | 5-Bromo-2-methyl-3-nitrobenzotrifluoride | Not significant |

| Sulfonation | SO₃ | 2-Methyl-3-nitro-5-sulfobenzotrifluoride | Not significant |

| Friedel-Crafts | R+ / RCO+ | No reaction expected | - |

Table 2: Illustrative Isomer Distribution from Nitration of 3-Methyl Benzotrifluoride This data is for the nitration of a precursor and serves as an example of the complex product mixtures that can arise in related systems.[18]

| Reaction Temp. | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) |